2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a chlorine atom at the third position, and a 4-methylphenyl group at the fifth position. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- can be achieved through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base to form the corresponding α-bromo cyclohexanone. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenyl magnesium bromide to introduce the 4-methylphenyl group. Finally, the compound is chlorinated at the third position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s chlorine atom and 4-methylphenyl group contribute to its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the chlorine and 4-methylphenyl groups.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A structurally similar compound with different substituents.
Isophorone: Another cyclohexenone derivative with distinct substituents.
Uniqueness
2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61888-40-2 |
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Molecular Formula |
C13H13ClO |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
3-chloro-5-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H13ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
LUUAEZXPHOCLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)Cl |
Origin of Product |
United States |
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